Sdpflrfamide
Description
Properties
CAS No. |
110325-86-5 |
|---|---|
Molecular Formula |
C42H61N11O10 |
Molecular Weight |
880 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
ACTMUKLKAJMUEA-MRNVWEPHSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
Other CAS No. |
110325-86-5 |
sequence |
SDPFLRF |
Synonyms |
SDPFLRFamide Ser-As-Pro-Phe-Leu-Arg-Phe-amide seryl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide |
Origin of Product |
United States |
Molecular Biology and Genetics of Sdpflrfamide Encoding
Genomic Organization and Gene Structure
The genomic architecture of the gene encoding Sdpflrfamide reveals a sophisticated system of exons that allows for the production of multiple neuropeptides from a single genetic locus. This organization is closely linked to the FMRFamide gene, highlighting an evolutionary relationship that results in a diversity of signaling molecules.
Exonic Encoding of this compound and Related Heptapeptides
In the pond snail Lymnaea stagnalis, this compound and the related heptapeptide (B1575542) Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide (GDPFLRFamide) are encoded on a single exon. Biochemical analyses have demonstrated the presence of these two primary classes of FMRFamide-like neuropeptides: the tetrapeptides FMRFamide and FLRFamide, and the heptapeptides GDPFLRFamide and this compound nih.gov. Further investigation through genomic mapping and DNA sequencing has revealed that the coding region for GDPFLRFamide and this compound is located 3' to the FMRFamide coding region nih.gov.
This heptapeptide-encoding exon is notable for its capacity to generate a variety of peptides. In addition to containing seven copies of the coding sequence for GDPFLRFamide and six copies for this compound, this single exon also encodes for three other novel peptides: Glu-Phe-Phe-Pro-Leu-NH2 (EFFPLamide), Ser-Asp-Pro-Tyr-Leu-Phe-Arg-NH2 (SDPYLFRamide), and Ser-Asp-Pro-Phe-Phe-Arg-Phe-NH2 (SDPFFRFamide) nih.gov. The peptides encoded within this exon are arranged contiguously, separated by single basic amino acids, which serve as cleavage sites during post-translational processing nih.gov.
Relationship to the FMRFamide Gene Loci and Separate Exon Architecture
The gene encoding this compound is intricately related to the FMRFamide gene locus. In Lymnaea, the FMRFamide and the GDP/Sdpflrfamide neuropeptides are encoded by separate exons that are part of the same gene nih.gov. Evidence suggests that in neurons expressing this gene, these distinct neuropeptide-encoding exons are spliced onto a common upstream exon that encodes a hydrophobic leader sequence nih.gov. This architecture allows for the differential expression of tetrapeptides and heptapeptides from a single gene through alternative splicing.
This genomic arrangement, where different classes of neuropeptides are encoded on separate exons within one gene, points to a mechanism for generating peptide diversity and regulating their expression in a cell-specific manner.
Identification of Conserved Regulatory Elements and Splice Sites within the this compound Coding Region
The exon that codes for GDP/Sdpflrfamide lacks an initiating start methionine. However, it possesses well-defined consensus 3' and 5' splice sites, which is strong evidence that this coding region constitutes a single exon within a larger gene structure nih.gov. While these splice sites are crucial for the proper excision of the exon from the pre-mRNA transcript, specific conserved regulatory elements or splice sites located within the coding sequence of this compound itself have not been extensively documented in the available research. Typically, regulatory elements that control gene expression, such as enhancers and promoters, are located in non-coding regions of a gene, like the 5' upstream sequence. The regulation of the FMRFamide gene in Drosophila, for instance, involves multiple control regions in the promoter that act as cell-type-specific enhancers nih.gov. This suggests that the primary transcriptional regulation of this compound expression is likely governed by such external regulatory elements rather than by sequences within the coding region of the peptide itself.
Transcriptional and Post-Transcriptional Regulation
The expression of this compound is finely tuned at both the transcriptional and post-transcriptional levels. Alternative splicing of the neuropeptide precursor's mRNA is a key mechanism that allows for the cell-specific expression of this compound, contributing to the functional diversity of the nervous system.
Mechanisms of Alternative Splicing in Neuropeptide Precursor Processing
Alternative splicing is a fundamental post-transcriptional regulatory mechanism that generates multiple protein isoforms from a single gene, thereby expanding the functional capacity of the genome. In the context of neuropeptide precursors, this process is critical for generating a diverse array of signaling molecules. The regulation of neuropeptide expression can occur at several levels, including the control of prepropeptide gene transcription and the rate of translation of existing prepropeptide mRNAs nih.gov.
The process of alternative splicing involves the differential inclusion or exclusion of exons in the mature mRNA. This is orchestrated by a complex interplay of cis-acting regulatory sequences on the pre-mRNA and trans-acting splicing factors that bind to these sequences. The selection of splice sites is a critical step, and the spliceosome, a large RNA-protein complex, is responsible for catalyzing the removal of introns and the ligation of exons. The composition and activity of the spliceosome can be modulated by various factors, leading to different splicing outcomes in different cell types or under different physiological conditions.
Cell-Specific Alternative RNA Splicing of this compound Transcripts in Neural Systems
A remarkable example of cell-specific alternative splicing is observed in the expression of the FMRFamide gene in the neural system of Lymnaea. In situ hybridization studies have demonstrated a mutually exclusive cytoplasmic expression of the FMRFamide-encoding exon and the GDP/Sdpflrfamide-encoding exon nih.gov. This indicates that the differential synthesis of these neuropeptides is regulated by an alternative splicing mechanism nih.gov.
The cellular specificity of these splicing events is striking and suggests that cell-specific alternative splicing is a major contributor to establishing neuronal diversity in this system nih.gov. This mechanism allows individual neurons to synthesize distinct sets of peptide neurotransmitters and neuromodulators from the same gene, thereby tailoring their signaling properties to their specific functions within the neural circuitry. The expression of the this compound transcript is thus tightly controlled in a cell-specific manner, ensuring that the peptide is produced only in the neurons where it is required.
Precursor Protein Processing and Enzymatic Cleavage Sites for this compound Generation
This compound is derived from a larger precursor protein, specifically an isoform of the FMRFamide-related neuropeptide precursor. In Lymnaea stagnalis, the FMRFamide gene is subject to alternative splicing, which results in different mRNA transcripts and, consequently, distinct precursor proteins expressed in a cell-specific manner nih.gov. The specific precursor that contains the this compound sequence is documented in the UniProt database under accession number P42565 uniprot.org.
The liberation of this compound from this precursor is achieved through endoproteolytic cleavage at specific sites. Neuropeptide precursors are typically processed at single or multiple basic amino acid residues (like Lysine, K, and Arginine, R). In molluscan systems, tetrabasic cleavage sites such as RRKR and dibasic sites are common markers for proteolytic processing nih.govnih.gov.
Analysis of the FMRFamide-related neuropeptide precursor sequence (UniProt: P42565) reveals the precise location of the this compound peptide and its flanking cleavage sites. The this compound sequence is followed by a Glycine (G) residue, which is essential for amidation, and then a dibasic cleavage site (KR).
Table 1: Proteolytic Cleavage Sites for this compound Generation
| Precursor Protein | Peptide Sequence | N-terminal Cleavage Site | C-terminal Cleavage Site |
| FMRFamide-related neuropeptide precursor (P42565) | ...KRSDPFLRF GKR... | Dibasic (KR) | Dibasic (KR) |
The enzymes responsible for this cleavage in Lymnaea stagnalis belong to the prohormone convertase (PC) family of serine proteases. Studies have identified at least three putative endoproteases in the central nervous system of Lymnaea: a PC2-like enzyme (LPC2) and two furin-like enzymes (Lfur1 and Lfur2). The expression of the PC2-like enzyme is exclusive to the central nervous system, where it is believed to play a significant role in the processing of prohormones at both single and multiple basic amino acid sites.
It is important to note that not all potential peptide sequences predicted from a precursor are necessarily produced as final products nih.gov. The processing can be tissue-specific and dependent on the particular set of processing enzymes present in a given neuron, leading to a diverse array of bioactive peptides from a single gene.
Translational Dynamics and Post-Translational Amidation of this compound
Following the transcription of the FMRFamide gene and splicing of the pre-mRNA, the mature mRNA transcript is translated into the precursor protein.
Translational Dynamics
The specific translational dynamics for the this compound precursor mRNA, such as the rate of translation or specific regulatory mechanisms, have not been extensively detailed in published research. However, the regulation of neuropeptide expression is a critical control point. In general, the translation of neuropeptide precursors can be influenced by various factors, including the stability of the mRNA, the efficiency of the translation initiation complex, and the presence of regulatory elements within the mRNA sequence itself. This control allows neurons to modulate the amount of precursor protein synthesized in response to physiological needs.
Post-Translational Amidation
A crucial final step in the biosynthesis of this compound is C-terminal amidation. This post-translational modification, where the C-terminal carboxylic acid is converted to an amide, is essential for the biological activity and stability of many neuropeptides, including those in the FMRFamide family frontiersin.org. The presence of a C-terminal amide group can protect the peptide from degradation by carboxypeptidases and is often critical for receptor binding and signal transduction.
This amidation process is a two-step enzymatic reaction catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). The presence of a PAM enzyme, encoded by a single gene, has been identified in Lymnaea stagnalis. The precursor sequence for this compound contains a C-terminal Glycine residue (...SDPFLRFG ...), which serves as the substrate for the PAM enzyme.
The two catalytic activities of PAM are:
Peptidylglycine α-hydroxylating monooxygenase (PHM) : This domain hydroxylates the α-carbon of the C-terminal glycine residue.
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) : This domain cleaves the bond between the α-carbon and the nitrogen of the hydroxylated glycine, releasing glyoxylate and leaving the preceding amino acid (in this case, Phenylalanine) with an amidated C-terminus.
Table 2: Key Elements in this compound Biosynthesis
| Process | Key Molecule/Enzyme | Function |
| Gene Expression | FMRFamide Gene | Encodes the precursor protein. |
| mRNA Splicing | Spliceosome | Generates different precursor isoforms. |
| Translation | Ribosome | Synthesizes the precursor protein from mRNA. |
| Proteolytic Cleavage | Prohormone Convertases (e.g., PC2-like) | Excises the this compound-Gly sequence from the precursor. |
| Amidation | Peptidylglycine α-amidating monooxygenase (PAM) | Converts the C-terminal Glycine to an amide group, forming active this compound. |
Cellular and Regional Expression Patterns of Sdpflrfamide
Distribution of Sdpflrfamide-Encoding mRNA in Identified Neuronal Systems
Studies utilizing in situ hybridization with probes specific to the exon encoding the heptapeptides, including this compound, have revealed the distribution of this compound-encoding mRNA in discrete neurons within the Lymnaea CNS. jneurosci.org Analysis of numerous preparations has shown that the cytoplasmic expression of mRNA is exclusively of one type, meaning individual neurons express either the exon encoding the tetrapeptides (FMRFamide/FLRFamide) or the exon encoding the heptapeptides (GDPFLRFamide/Sdpflrfamide), but not both. jneurosci.orgnih.gov
The distribution of this compound transcripts within the ganglia of the Lymnaea CNS is notably more restricted compared to the transcripts encoding tetrapeptides. While the tetrapeptide exon is expressed in neurons across all 11 ganglia of the CNS, the heptapeptide (B1575542) exon, which includes this compound, is mainly confined to two specific ganglia: the visceral and right parietal ganglia. jneurosci.orgnih.gov A smaller number of cells expressing the heptapeptide exon are also found in three other ganglia. jneurosci.orgnih.gov
A summary of the ganglionic distribution of the heptapeptide (this compound/GDPFLRFamide) and tetrapeptide (FMRFamide/FLRFamide) encoding mRNAs is presented in the table below:
| Ganglion Type | Heptapeptide (this compound/GDPFLRFamide) mRNA Expression | Tetrapeptide (FMRFamide/FLRFamide) mRNA Expression |
| Visceral Ganglion | Predominant | Present |
| Right Parietal Ganglion | Predominant | Present |
| Other 3 Ganglia | Present (smaller number of cells) | Present |
| Remaining 6 Ganglia | Largely Absent | Widespread |
Within the Lymnaea CNS, specific neuronal populations have been identified that exhibit this compound gene expression. The heptapeptides, including this compound, are prominently expressed in two main clusters of cells, known as the Bgp and Fgp groups. jneurosci.orgnih.gov These clusters also contain a smaller number of cells expressing the tetrapeptide exon. jneurosci.orgnih.gov Furthermore, the visceral white interneuron (VWI), an identified cardiorespiratory interneuron, has been shown to exhibit cytoplasmic expression of the exon encoding the Lymnaea heptapeptides (GDPFLRFamide and this compound), but not the exon encoding the tetrapeptides (FMRFamide and FLRFamide). nih.gov
Comparative Expression Profiles with Co-encoded Neuropeptides (e.g., GDPFLRFamide, FMRFamide, FLRFamide)
The FMRFamide gene in Lymnaea stagnalis is known to encode both tetrapeptides (FMRFamide and FLRFamide) and heptapeptides (GDPFLRFamide and this compound) on separate exons. jneurosci.orgjneurosci.orgnih.govcapes.gov.brjneurosci.org A key finding regarding the expression of these peptides is the mutually exclusive nature of the mRNA transcripts. jneurosci.orgnih.govcapes.gov.br Through alternative mRNA splicing, individual neurons express either the mRNA encoding the tetrapeptides or the mRNA encoding the heptapeptides, but not both. jneurosci.orgnih.govcapes.gov.br
Quantitative analysis has indicated that the majority of neurons expressing the FMRFamide gene express the tetrapeptide exon. Approximately 80% of the total neurons expressing the two exons exhibit the tetrapeptide exon, while the remaining percentage expresses the heptapeptide exon. jneurosci.orgnih.gov This differential expression pattern at the mRNA level leads to distinct sets of peptides being produced in different neurons, highlighting a mechanism for generating neuronal diversity from a single gene through alternative splicing. capes.gov.brresearchgate.net
| Peptide Class | Encoded by Exon | Examples | Proportion of Expressing Neurons | Primary Localization |
| Tetrapeptides | Exon 1 | FMRFamide, FLRFamide | ~80% | Widespread (all 11 ganglia) |
| Heptapeptides | Exon 2 | This compound, GDPFLRFamide | ~20% | Primarily Visceral and Right Parietal Ganglia |
Functional Roles and Biological Modulations of Sdpflrfamide
Neurophysiological Modulation by Sdpflrfamide
This compound acts within the nervous system as a neuropeptide, influencing neuronal excitability and potentially participating in synaptic transmission and development. researchgate.nethawaii.edunih.govmnhn.fr
Research in Lymnaea stagnalis has demonstrated that this compound can influence the electrical activity of neurons in the central nervous system (CNS). This compound has been shown to excite neurons in the CNS of Lymnaea. researchgate.net
Studies focusing on the visceral white interneuron (VWI), a component of the cardiorespiratory network in Lymnaea that expresses mRNA encoding this compound and GDPFLRFamide, have provided insights into its effects on target neurons. nih.gov Application of these heptapeptides mimicked inhibitory postsynaptic responses observed in certain neurons, specifically Agp cells and the right pedal dorsal 1 (RPeD1) neuron. nih.govphysiology.org This inhibitory effect was associated with an increase in membrane conductance. nih.govphysiology.org Notably, FMRFamide was found to be less potent than the heptapeptides in mediating these inhibitory responses. nih.govphysiology.org
However, the application of this compound and GDPFLRFamide did not replicate the excitatory effects of the VWI neuron on other target cells, such as those in the Bgp, Egp, and Fgp clusters; instead, the heptapeptides inhibited these neurons. nih.govphysiology.org This suggests that while the VWI neuron excites these cells via a different, unidentified transmitter, this compound and GDPFLRFamide may function as inhibitory neuromodulators or neurotransmitters at specific synapses within these circuits. nih.govphysiology.org
Beyond mollusks, this compound has also shown cardio-excitatory effects in the locust heart. In comparative studies, this compound and GDPFLRFamide were found to be significantly more potent than FMRFamide in their cardio-excitatory actions on the locust heart, exhibiting low thresholds for increasing the amplitude of contractions. biologists.com
The differential effects observed highlight the complexity of this compound's actions on neuronal excitability, which can be either excitatory or inhibitory depending on the specific target neuron and organism.
Here is a summary of observed effects on neuronal excitability:
| Organism | Target Neuron/Tissue | Observed Effect | Relative Potency (vs FMRFamide) | Reference |
| Lymnaea stagnalis | CNS neurons | Excitation | Not specified | researchgate.net |
| Lymnaea stagnalis | Agp cells, RPeD1 neuron | Inhibition | More potent | nih.govphysiology.org |
| Lymnaea stagnalis | Bgp, Egp, Fgp cells | Inhibition (applied peptide) | Not applicable (VWI excitation by other transmitter) | nih.govphysiology.org |
| Locust | Heart | Cardio-excitation | 100-1000 times more potent | biologists.com |
As a neuropeptide, this compound is implicated in synaptic transmission, acting as a chemical messenger between neurons. hawaii.eduresearchgate.net The ability of applied this compound and GDPFLRFamide to mimic inhibitory postsynaptic potentials suggests a direct role for these heptapeptides as neurotransmitters or neuromodulators at specific synapses in Lymnaea. nih.govphysiology.org
Furthermore, research in Lymnaea has explored the potential involvement of FMRFamide-like peptides in the intricate process of synapse formation. Studies on the formation of reciprocal inhibitory synapses between identified neurons, such as the dopaminergic RPeD1 and the FMRFamidergic VD4 neuron, indicate that FMRFamide-like peptides can influence the timing and specificity of synaptic connections. physiology.orgresearchgate.net A FMRFamide-like peptide was shown to mimic the effect of the VD4 neuron in transiently suppressing transmitter release from RPeD1 during the early stages of synapse formation. physiology.orgresearchgate.net This suggests a role for these peptides in the cell-cell signaling that orchestrates the assembly and functional maturation of synapses. physiology.orgresearchgate.netcore.ac.uk While these studies often refer to FMRFamide-like peptides generally or the specific peptide released by VD4, the inclusion of this compound within this family suggests it may also contribute to these complex processes of synaptic development and modulation.
Integrative Systemic Functions
Beyond its direct actions on individual neurons and synapses, this compound, as part of the RFamide peptide system, contributes to the regulation of integrated physiological processes in invertebrates. frontiersin.orgresearchgate.netresearchgate.nethawaii.eduresearchgate.net
RFamide peptides, including the FLP family, are well-established regulators of cardiovascular function in mollusks and other invertebrates. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net The initial discovery of FMRFamide was based on its cardioexcitatory effects in a clam. frontiersin.orgresearchgate.netresearchgate.net
This compound itself has been shown to exert potent cardio-excitatory effects on the locust heart, being considerably more effective than FMRFamide in increasing contraction amplitude. biologists.com In Lymnaea, neurons containing FMRFamide-like peptides, such as the Ehe cells, are identified heart motoneurons whose activity increases heart rate and contractility. physiology.org The VWI neuron, which expresses this compound and GDPFLRFamide, is also part of the cardiorespiratory network in Lymnaea, further supporting a role for these heptapeptides in cardiovascular regulation in this species. hawaii.edunih.govnih.gov While the precise, distinct contribution of this compound compared to other FLPs in mollusk cardiovascular regulation is an area of ongoing research, its presence in cardiorespiratory neurons and its demonstrated cardio-excitatory activity in other invertebrates highlight its likely importance in this system.
The broader RFamide peptide system, to which this compound belongs, is involved in a wide array of physiological processes in invertebrates, including feeding, reproduction, and osmoregulation. frontiersin.orgresearchgate.netresearchgate.nethawaii.edumnhn.frresearchgate.net While specific, isolated data detailing the sole contribution of this compound to each of these processes is limited in the provided literature, its identity as an FLP expressed in the CNS of invertebrates like Lymnaea suggests its involvement as part of this larger regulatory network.
Receptor Interactions and Signaling Pathways of Sdpflrfamide
Characterization of Receptors Mediating Sdpflrfamide Effects
The biological actions of this compound are mediated through binding to specific receptor proteins. Studies in mollusks have provided insights into the nature of these receptors and their selectivity.
Identification of Receptor Subtypes Responsive to Heptapeptides
Evidence suggests the existence of distinct receptor subtypes that are responsive to heptapeptides like this compound. In Helix aspersa, receptor-binding assays indicated the presence of two types of receptors: one selective for tetrapeptides and another for heptapeptides. frontiersin.org These receptors are localized in various tissues, including the heart, brain, reproductive, and digestive systems. frontiersin.org
Heptapeptides, including this compound and GDPFLRFamide, have been shown to mimic inhibitory responses on certain neurons in Lymnaea, such as the Agp cells and RPeD1, at threshold concentrations as low as 10-9 M. physiology.org This suggests the presence of specific high-affinity receptors for these heptapeptides on these neurons. physiology.org
Differentiation from Tetrapeptide-Selective Receptors
Differentiation between receptors responsive to heptapeptides and those selective for tetrapeptides, such as FMRFamide and FLRFamide, has been observed through various experimental approaches. In Lymnaea stagnalis, studies involving in situ hybridization have revealed that neurons often express mRNA encoding either the tetrapeptides or the heptapeptides in a mutually exclusive manner. researchgate.netphysiology.orgnih.gov This differential expression at the single-neuron level supports the concept of distinct functional roles and likely distinct receptor populations for these two classes of peptides. researchgate.netphysiology.orgnih.gov
Pharmacological studies have also demonstrated differences in the potency and effects of heptapeptides compared to tetrapeptides on certain tissues and neurons. For instance, on the locust heart, this compound and GDPFLRFamide were found to be significantly more potent than FMRFamide in their cardioexcitatory effects. biologists.com Conversely, on specific Lymnaea neurons like RPeD1, while heptapeptides mimicked inhibitory responses, they could not reproduce the initial depolarizing component of the biphasic response elicited by FMRFamide or FLRFamide. physiology.org This further highlights the differential interaction of hepta- and tetrapeptides with their respective receptors. physiology.org Furthermore, a cloned Lymnaea GPCR, the LyCEP receptor, was shown to be insensitive to this compound and GDPFLRFamide, while being activated by other RFamide peptides, indicating receptor specificity within the RFamide family. pnas.orgnih.gov
Post-Receptor Signaling Mechanisms
Upon binding to their cognate receptors, this compound and other FaRPs initiate intracellular signaling cascades that lead to their physiological effects.
Involvement of G-Protein Coupled Receptors (GPCRs) in this compound Signaling
While FMRFamide-related peptides are known to interact with both ligand-gated ion channels (such as FMRFamide-gated sodium channels or FaNaCs) and G-protein coupled receptors (GPCRs), evidence suggests that GPCRs play a role in the signaling of this peptide family, including heptapeptides. frontiersin.orgnih.govresearchgate.netnih.govscholarpedia.org Although a specific GPCR for this compound has not yet been fully characterized at the molecular level in mollusks frontiersin.orgnih.govscholarpedia.org, the general involvement of GPCRs in mediating some of the slower, modulatory effects of FMRFamide-like peptides is recognized. researchgate.net
Studies in mollusks indicate that FMRFamide-induced effects can be mediated via the arachidonic acid pathway, which is often linked to GPCR signaling through the activation of phospholipase A2. physiology.org This suggests a potential GPCR-mediated signaling route for this compound as well, leading to the production of arachidonic acid metabolites that influence cellular responses. physiology.org
Intracellular Signaling Cascades Activated by this compound Binding (e.g., Ca2+ mobilization)
Activation of receptors by FMRFamide-related peptides, including heptapeptides, can trigger various intracellular signaling events. One notable mechanism involves the mobilization of intracellular calcium. In gastropods, FaRPs are known to induce contractions of the ventricles by triggering calcium release from internal pools. frontiersin.orgamazonaws.com This suggests that this compound, as a member of the FaRP family, may also utilize calcium mobilization as part of its signaling pathway, particularly in muscle tissues. frontiersin.orgamazonaws.com
Comparative and Evolutionary Perspectives of Sdpflrfamide
Phylogenetic Distribution and Conservation across Metazoa within the RFamide Superfamily
The RFamide peptide superfamily is widely distributed throughout the animal kingdom, from cnidarians to chordates. nih.govakjournals.comnih.gov This broad phylogenetic presence underscores the ancient evolutionary origins and conserved importance of this peptide family in neuronal signaling. frontiersin.orgnih.govamazonaws.com While the C-terminal RFamide motif is a defining characteristic, the N-terminal sequences preceding this motif are highly variable, contributing to the functional diversity of the superfamily. nih.govfrontiersin.org
Within the RFamide superfamily, several distinct families have been identified, particularly in vertebrates, including kisspeptin, 26RFa/QRFP, GnIH (including LPXRFa and RFRP), NPFF, and PrRP. frontiersin.orgnih.gov Comparative studies between vertebrates and invertebrates have provided significant insights into the evolutionary history of these families, tracing the ancestry of receptors for NPFF/GnIH-type, QRFP-type, and kisspeptin-type peptides back to the common ancestor of bilaterians. nih.govamazonaws.com
Sdpflrfamide itself, a heptapeptide (B1575542) with the sequence Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH₂, is a member of the FMRFamide-like peptide (FLP) group, which is particularly prominent in protostomes. nih.govfrontiersin.orgbiologists.com While the FMRFamide-type motif (FxRFamide) appears to be a uniquely protostomian innovation, the broader RFamide superfamily shows conservation across major phyla. nih.govakjournals.comnih.govnih.govhawaii.edu The presence of this compound and related heptapeptides in mollusks highlights their conservation within this lineage. frontiersin.orgbiologists.comnih.govmnhn.fr
Diversity of RFamide Peptides and this compound Homologs in Mollusks and Other Invertebrate Phyla
Mollusks are a phylum known for the remarkable diversity of their neuropeptides, including a large repertoire of RFamide-like peptides. frontiersin.orgmnhn.frresearchgate.netnih.govmnhn.fr This diversity has been revealed through biochemical methods, recombinant technologies, and genomic analyses. researchgate.netnih.govmnhn.fr In Lymnaea stagnalis, for instance, biochemical analysis initially identified two main classes of FMRFamide-like peptides: tetrapeptides (FMRFamide and FLRFamide) and heptapeptides (GDPFLRFamide and this compound). nih.govresearchgate.net
Research indicates that the high diversity of RFamide peptides in mollusks, estimated at approximately 75 distinct peptides, may arise from the expression of a limited number of genes, potentially as few as five major genes, including the FMRFamide-related peptide gene, LFRFamide gene, luqin gene, neuropeptide F gene, and cholecystokinin/sulfakinin gene. frontiersin.orgresearchgate.netnih.govmnhn.fr
This compound and its close analog GDPFLRFamide have been identified in various molluscan species beyond Lymnaea, including Busycon canaliculatum and Buccinum undatum. nih.govakjournals.com This suggests a degree of conservation of these specific heptapeptides within the Mollusca. Other invertebrate phyla also exhibit diverse RFamide peptides, although the specific sequences and families present can vary. For example, luqin-type neuropeptides with a C-terminal RFamide motif are found in mollusks and annelids, while arthropods and nematodes have luqin family members with a C-terminal RYamide motif. nih.gov Deuterostomian invertebrates like hemichordates and echinoderms have luqin-type peptides with a C-terminal RWamide motif. nih.gov
The identification of this compound and other FLPs in mollusks has often relied on techniques such as HPLC separation, amino acid sequencing, and immunocytochemistry using antibodies raised against FMRFamide, which can cross-react with structurally related RFamides. frontiersin.orgmnhn.frnih.govresearchgate.net Molecular cloning and cDNA characterization have further expanded the knowledge of FLP precursors and the diversity of peptides encoded within them in various molluscan species. frontiersin.orgmnhn.fr
Evolutionary Trajectories of FMRFamide Gene Families and this compound Encoding
Studies on the genetic basis of RFamide peptide diversity have provided crucial insights into their evolutionary trajectories. In the pond snail Lymnaea stagnalis, this compound and GDPFLRFamide are encoded by an exon located 3' to the FMRFamide coding region within a single FMRFamide gene. nih.govmnhn.frresearchgate.netjneurosci.orgjneurosci.orgdntb.gov.uanih.govmicrobiologyresearch.org This gene is subject to alternative splicing, a mechanism that generates different mRNA variants from a single primary transcript. researchgate.netjneurosci.orgnih.govscholarpedia.org
Specifically, in Lymnaea, two main mRNA variants are produced from the FMRFamide gene. nih.govscholarpedia.org One variant encodes a precursor protein containing tetrapeptides like FMRFamide and FLRFamide (derived from exon II), while the other variant encodes a precursor containing heptapeptides like this compound and GDPFLRFamide (derived from exons III, IV, and V). nih.govscholarpedia.org This alternative splicing occurs in a differential and mutually exclusive manner at the single neuron level, leading to the expression of distinct sets of peptides in different neurons. researchgate.netjneurosci.orgnih.govscholarpedia.org
The organization of FMRFamide genes can vary across different molluscan lineages. For instance, while pulmonates like Lymnaea have a single gene with alternative splicing producing tetra- and heptapeptides, some non-pulmonate gastropods and other mollusks may have two separate FMRFamide-related genes. biologists.com This suggests that gene duplication and subsequent diversification, along with mechanisms like alternative splicing, have played significant roles in shaping the complexity of RFamide peptide repertoires in mollusks.
The encoding of multiple, sometimes structurally diverse, neuropeptides from a single gene through mechanisms like alternative splicing and post-translational processing is a widespread phenomenon in Lymnaea and contributes significantly to the functional complexity of its nervous system. scholarpedia.org The contiguous encoding of this compound and GDPFLRFamide peptides, separated only by single basic amino acids facilitating cleavage, contrasts with the arrangement of peptides in the tetrapeptide precursor. nih.govjneurosci.org
Methodological Approaches in Sdpflrfamide Research
Molecular Genetic Techniques
Molecular genetic techniques have been crucial in identifying the gene encoding Sdpflrfamide and analyzing its transcripts. These methods allow researchers to delve into the genetic blueprint and expression of this neuropeptide.
Genomic Mapping and DNA Sequencing for Gene Characterization
Genomic mapping and DNA sequencing have been instrumental in characterizing the gene that codes for this compound. Studies in Lymnaea stagnalis have shown that the coding region for both this compound and GDPFLRFamide is located 3' to the coding region for FMRFamide within the same gene researchgate.netjneurosci.orgjneurosci.orgresearchgate.net. DNA sequencing analysis revealed that this coding region likely constitutes a single exon of a larger gene, supported by the presence of consensus splice sites and the absence of an initiating start methionine in this specific region researchgate.netjneurosci.orgjneurosci.orgresearchgate.net. The exon encoding the heptapeptides (including this compound and GDPFLRFamide) also encodes several novel peptides, such as EFFPLamide, SDPYLFRamide, and SDPFFRFamide researchgate.netjneurosci.orgjneurosci.orgresearchgate.net. Unlike the contiguous encoding of this compound and GDPFLRFamide, separated only by single basic amino acids, the tetrapeptide FMRFamide is encoded within a different region of the precursor protein jneurosci.orgjneurosci.orgnih.gov. Genomic and cDNA sequencing efforts have determined that the FMRFamide gene in Lymnaea consists of five exons spanning at least 20 kb, with alternative splicing leading to different transcripts researchgate.net.
cDNA Library Screening and Gene Cloning for Transcript Analysis
cDNA library screening and gene cloning have been utilized to isolate and analyze the transcripts encoding this compound. In Lymnaea, a total CNS cDNA library was screened to obtain cDNA copies of the transcript encoding myomodulin (B549795) family peptides, which include this compound nih.gov. Positive hybridizing clones were isolated and analyzed through restriction enzyme digestion and sequencing nih.gov. While initial restriction analysis suggested variability among clones, sequencing confirmed that they originated from the transcription of a single gene nih.gov. This approach allowed for the determination of the open reading frame and the predicted amino acid sequence of the precursor protein, revealing the arrangement of multiple copies of this compound and other peptides within the precursor researchgate.netnih.gov. Analysis of cDNA sequences has shown that alternative splicing of the primary transcript of the FMRFamide gene leads to the production of different mRNA variants, one of which encodes the heptapeptides including this compound capes.gov.brscholarpedia.orgnih.gov.
Quantitative Gene Expression Analysis by In Situ Hybridization
In situ hybridization is a key technique for analyzing the spatial expression patterns of the gene encoding this compound. This method uses probes specific to the mRNA transcript to identify the cells and tissues where the gene is being actively transcribed. In Lymnaea, in situ hybridization analysis has shown that the gene encoding this compound is expressed in specific cells within all ganglia of the central nervous system (CNS) researchgate.net. Studies using exon-specific probes have demonstrated mutually exclusive cytoplasmic expression of the mRNA encoding the heptapeptides (including this compound) and the mRNA encoding the tetrapeptides (FMRFamide/FLRFamide) in identified neuronal systems capes.gov.brscholarpedia.orgacs.orgjneurosci.orgnih.gov. This indicates that individual neurons typically express either the tetrapeptide or the heptapeptide (B1575542) exon, but not both simultaneously capes.gov.brscholarpedia.orgjneurosci.orgnih.gov. Quantitative analysis using in situ hybridization has revealed that the majority of neurons expressing the FMRFamide gene in Lymnaea express the tetrapeptide exon (80%), with the heptapeptide exon expression being more confined, primarily to the visceral and right parietal ganglia jneurosci.orgnih.gov.
Biochemical and Peptidomic Analysis
Biochemical and peptidomic approaches are essential for the isolation, structural identification, and quantification of this compound peptides present in biological samples.
Peptide Purification and Structural Elucidation
Peptide purification and structural elucidation techniques are used to isolate this compound from tissues and determine its amino acid sequence. Early biochemical analyses in Lymnaea stagnalis involved the identification of this compound as one of the main FMRFamide-like neuropeptides jneurosci.orgjneurosci.orgnih.gov. Purification typically involves chromatographic methods to isolate peptides from tissue extracts acs.orgfrontiersin.orgresearchgate.net. Once purified, the structure of the peptide, including its amino acid sequence and amidation status, is elucidated using techniques such as automated sequencing and mass spectrometry researchgate.net. These methods confirmed this compound as Ser-Asp-Pro-Phe-Leu-Arg-Phe-amide jneurosci.orgjneurosci.orgnih.govresearchgate.netchem960.com.
Mass Spectrometry-Based Peptidomics for Endogenous Peptide Identification
Mass spectrometry-based peptidomics allows for the comprehensive identification and quantification of endogenous peptides, including this compound, in biological samples. Matrix-assisted laser desorption/ionization (MALDI) MS and electrospray ionization (ESI) techniques have been particularly successful in identifying neuropeptides in neuroendocrine tissues and even single neurons capes.gov.brnih.govacs.orgnih.govpnas.org. Peptidomic analysis using techniques like MALDI-ToF MS on identified neurons in Lymnaea has confirmed the presence of this compound and other peptides encoded by the FMRFamide gene, revealing the pattern of post-translational processing of the precursor proteins capes.gov.brnih.gov. These studies can also provide insights into the relative abundance of different peptides within a single neuron or tissue nih.gov. Sample preparation, including peptide purification steps, is often necessary for optimal mass spectrometry analysis, especially when dealing with complex biological matrices or single cells acs.org.
Functional and Electrophysiological Assays
Functional and electrophysiological assays are critical for understanding how this compound influences biological processes at the organ, tissue, cellular, and molecular levels. These techniques provide insights into the physiological responses elicited by this compound and the underlying electrical and biochemical events.
In Vitro Organ/Tissue Preparations for Functional Assessment
In vitro organ and tissue preparations serve as valuable models for evaluating the direct effects of this compound on specific physiological functions. These preparations maintain the complex cellular architecture and intercellular interactions of the native tissue, allowing for the study of this compound's influence in a controlled environment.
Precision-cut tissue slices (PCTS) represent a widely used in vitro model that retains the viability and cellular diversity of the original tissue. rug.nl This method allows for the preparation of tissue explants with a reproducible thickness, preserving intercellular and cell-matrix interactions. rug.nl PCTS have been successfully prepared from various organs, including liver, lung, kidney, intestine, spleen, brain, heart, and prostate, and are utilized for studying biochemical functions, biotransformation, transport of substances, toxicological studies, and assessing drug efficacy. rug.nl While the provided search results discuss the general application of PCTS and other in vitro tissue preparations rug.nlnih.gov, specific detailed findings regarding this compound's effects on particular organ or tissue preparations were not explicitly available within the provided snippets. However, the principle of using such preparations is relevant for assessing this compound's potential impact on the function of organs or tissues where it is expressed or acts.
Neuronal Electrophysiology for Activity Profiling
Neuronal electrophysiology techniques are fundamental for investigating the effects of this compound on the electrical activity of neurons and neuronal networks. These methods allow researchers to record changes in membrane potential, ion channel activity, and synaptic transmission in response to this compound application.
Conventional intracellular recording techniques have been employed to monitor neuronal activity in preparations such as the central nervous system (CNS) of the snail Lymnaea stagnalis. nih.gov This involves using glass microelectrodes to impale individual neurons and record their electrical signals. nih.gov Studies using this approach have investigated the effects of FMRFamide-like peptides, including this compound and GDPFLRFamide, on the activity of identified neurons and their synaptic connections. nih.govqueensu.ca For instance, experiments have examined the responses of neurons like RPeD1 to applied substances, revealing different types of responses (e.g., hyperpolarizing or biphasic) depending on the experimental conditions. nih.gov The sensitivity of neuronal responses to specific antagonists can also be determined using electrophysiological methods, helping to characterize the receptors and channels involved. nih.gov Furthermore, electrophysiology combined with single-cell analysis of peptide expression has been used to correlate neuropeptide content with neuronal electrical properties and projection patterns. researchgate.net
Receptor-Binding and Activation Assays in Heterologous Expression Systems
Receptor-binding and activation assays, often conducted using heterologous expression systems, are crucial for identifying the specific receptors that this compound interacts with and characterizing the nature of these interactions. Heterologous expression involves introducing a gene encoding a specific receptor into a cell line that does not normally express this receptor, thereby allowing for the study of the receptor in isolation. wikipedia.orgfrontiersin.org
These systems provide a controlled environment to assess the binding affinity of this compound to a putative receptor and to measure the functional consequences of this binding, such as the activation of downstream signaling pathways. wikipedia.orgfrontiersin.orgfrontiersin.org Assays like the aequorin bioluminescence assay can be used to measure changes in intracellular calcium concentration, a common indicator of G protein-coupled receptor activation. nih.gov By expressing a candidate receptor in cells and then applying this compound, researchers can determine if this compound acts as a ligand for that receptor and characterize its potency and efficacy. nih.govfrontiersin.org
Studies using heterologous expression systems have investigated the pharmacological specificity of receptors to various peptides, including FMRFamide-like peptides. nih.gov For example, a study characterizing a Drosophila melanogaster FMRFamide receptor used an aequorin assay in receptor-expressing cells to evaluate the activity of different peptides. nih.gov While this specific receptor did not respond to this compound or GDPFLRFamide, the methodology exemplifies how heterologous expression and activation assays are used to profile receptor interactions with peptides. nih.gov Heterologous expression systems are valuable for drug screening and characterizing receptor function due to their ability to produce large amounts of target receptors in a reproducible manner. wikipedia.org
Future Directions and Research Gaps in Sdpflrfamide Studies
Unexplored Functional Dimensions of Sdpflrfamide in Integrative Physiology
While this compound has been implicated in modulating neuronal activity and possesses cardioexcitatory properties, its integrated role within the complex physiological networks of organisms like Lymnaea stagnalis is not fully elucidated. rowan.edunih.govresearchgate.net Future research needs to move beyond characterizing isolated effects and explore how this compound interacts with other neurotransmitters, neuromodulators, and hormonal systems to regulate complex behaviors and physiological states. researchgate.net Understanding its contribution to processes such as feeding, reproduction, and locomotion at an integrative level, considering the interplay between different organ systems, represents a significant research gap. researchgate.net Techniques combining electrophysiology, pharmacology, and behavioral analysis in live organisms are essential to unraveling these integrated functions. akita-u.ac.jp Furthermore, investigating the potential influence of environmental factors on this compound expression and activity could provide insights into its role in physiological adaptation. uni-saarland.de
Elucidation of Novel this compound Receptor Subtypes and Specificity Mechanisms
The biological actions of RFamide peptides are mediated through interactions with specific receptors, which can include G protein-coupled receptors (GPCRs) and ionotropic channels belonging to the DEG/ENaC family. geneticliteracyproject.orgceltarys.comnii.ac.jp While some studies have sought to identify receptors for RFamide peptides in organisms where this compound is found, the specific receptor subtypes that bind directly and are activated by this compound are not definitively characterized across all relevant tissues and species. nii.ac.jp The diversity within the RFamide peptide family suggests a corresponding diversity in receptor types and signaling pathways. celtarys.com Future research should focus on employing advanced molecular techniques, such as receptor cloning, expression studies, and ligand-binding assays, to identify and characterize the specific receptors for this compound. akita-u.ac.jpnii.ac.jp Elucidating the downstream signaling cascades initiated by this compound-receptor interactions is also critical. nih.gov Understanding the structural basis for this compound's specificity for its receptor(s) and how this compares to the binding of other RFamide peptides from the same precursor is a key research gap. crick.ac.uk This knowledge is vital for understanding the precise roles of individual RFamide peptides.
Application of Advanced Genetic and Molecular Tools for this compound Pathway Manipulation
The advent of advanced genetic and molecular tools offers unprecedented opportunities to investigate the physiological roles of this compound by directly manipulating its expression and signaling pathway components. nu.edusynthego.comnih.gov While studies have examined the gene encoding this compound, future research can utilize techniques such as targeted gene knockdown or knockout to assess the impact of eliminating this compound on specific behaviors and physiological functions. nih.govresearchgate.net Furthermore, employing methods for overexpression or targeted expression of this compound or its receptor(s) in specific neurons or tissues can help delineate their precise roles within neural circuits and physiological systems. synthego.com Optogenetics or chemogenetics could also be applied to selectively activate or inhibit this compound-expressing neurons or receptor-expressing cells, providing insights into the real-time contribution of this peptide to physiological processes. akita-u.ac.jp Addressing the technical challenges associated with applying these tools in relevant model organisms is essential for advancing this compound research. nih.gov
Comparative Functional Genomics of RFamide Peptides for Broader Evolutionary Insights
This compound is part of a large and evolutionarily conserved superfamily of RFamide peptides found across diverse animal phyla. amazonaws.comfrontiersin.orgresearchgate.net Comparative functional genomics studies, which analyze the genes encoding RFamide peptides and their receptors across different species, can provide valuable insights into the evolutionary history and diversification of this peptide family and their associated signaling systems. nih.govfrontiersin.orgsc.edu While some comparative studies have been conducted, further research is needed to compare the genomic organization, peptide processing pathways, and receptor repertoires of this compound and related RFamide peptides across a wider range of organisms. nih.govfrontiersin.orgsc.edu Identifying conserved and divergent features of this compound systems in different species can shed light on the evolution of specific physiological functions regulated by RFamide peptides. amazonaws.comfrontiersin.org Such studies can also help identify novel RFamide peptides and receptors, providing a broader context for understanding the specific role of this compound. nih.govamazonaws.com Analyzing the evolutionary pressures that have shaped the diversity of RFamide peptides and their functions represents a significant area for future research. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
